4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Description
Properties
Molecular Formula |
C25H28N2O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H28N2O4/c1-5-15-31-19-11-12-20(17(2)16-19)23(28)21-22(18-9-7-6-8-10-18)27(14-13-26(3)4)25(30)24(21)29/h5-12,16,22,28H,1,13-15H2,2-4H3/b23-21+ |
InChI Key |
LTTCZYUXBSMIFC-XTQSDGFTSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, typically starting with the preparation of the core pyrrol-2-one structure. The synthetic route often includes the following steps:
Formation of the pyrrol-2-one core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the allyloxy group: This step involves the allylation of the benzoyl group under specific conditions.
Attachment of the dimethylaminoethyl group: This is typically done through a substitution reaction using dimethylamine.
Final modifications:
Chemical Reactions Analysis
4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has been studied for its potential anticancer properties. Research indicates that derivatives of pyrrolidinones exhibit cytotoxic effects against various cancer cell lines. The incorporation of dimethylamino and phenyl groups may enhance its interaction with biological targets, making it a candidate for further development in cancer therapeutics.
-
Antimicrobial Properties :
- Studies have shown that compounds with similar structures possess antimicrobial activity. The allyloxy and dimethylamino substituents may contribute to this activity by altering the lipophilicity and electronic properties of the molecule, thus facilitating membrane penetration.
-
Neuroprotective Effects :
- There is emerging evidence suggesting that compounds with pyrrolidinone frameworks can provide neuroprotective benefits. This application is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role.
Material Science Applications
-
Photopolymerization :
- The compound can act as a photoinitiator in polymer chemistry. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in the production of coatings, adhesives, and 3D printing materials.
-
Light-emitting Diodes (LEDs) :
- Research into organic light-emitting diodes (OLEDs) has identified similar compounds as potential candidates for light-emitting layers due to their favorable electronic properties and stability under operational conditions.
Photochemistry Applications
-
Dye Sensitization :
- The compound's structural features may allow it to function effectively as a dye sensitizer in solar cells. By enhancing light absorption and charge transfer processes, it could improve the efficiency of photovoltaic devices.
-
Photostability Studies :
- Investigating the photostability of this compound under various light conditions can provide insights into its durability and potential applications in outdoor environments or long-term storage scenarios.
Case Study 1: Anticancer Activity Evaluation
A study conducted on derivatives similar to 4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: Photopolymerization Efficiency
In a comparative study on photoinitiators for UV-curable coatings, this compound was evaluated alongside traditional photoinitiators. Results indicated a higher rate of polymerization and superior mechanical properties in coatings formulated with this compound, suggesting its potential for industrial applications.
Mechanism of Action
The mechanism of action of 4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Structural and Functional Insights:
Aroyl Group Variations :
- The target compound’s 4-(allyloxy)-2-methylbenzoyl group introduces an allyl ether, which may confer metabolic resistance compared to simpler methyl or trifluoromethyl substituents in analogs .
- Compounds with 4-methylbenzoyl (e.g., 20, 25) show higher yields (62% vs. 9%), suggesting steric or electronic factors influence reaction efficiency .
N-Substituent Effects: The 2-(dimethylamino)ethyl chain in the target compound likely enhances water solubility and bioavailability compared to the 2-hydroxypropyl group in analogs 20, 25, and 38 .
Position 5 Substituents :
- Hydrophobic groups (e.g., tert-butyl, isopropyl) improve lipophilicity, while electron-deficient substituents (e.g., CF3) may reduce nucleophilic reactivity .
Synthetic Challenges :
- Low yields in compounds like 25 (9%) highlight difficulties in introducing strongly electron-withdrawing groups (e.g., CF3) during cyclization .
Biological Activity
The compound 4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one (CAS No. 616856-74-7) belongs to a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C29H36N2O4
- Molecular Weight : 476.61 g/mol
- Structure : The compound features a pyrrolidine core with various functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the dimethylaminoethyl group enhances its solubility and potential interaction with cellular receptors and enzymes. The allyloxy and benzoyl moieties may also facilitate binding to target sites, influencing various biochemical pathways.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of similar compounds within the same chemical family. For instance, 4-allylbenzene-1,2-diol , a related structure, exhibited potent antibacterial effects against various plant pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis. At a concentration of 1000 μmol/L, it achieved inhibition rates exceeding 97% against these pathogens .
| Pathogen | Inhibition Rate (%) at 1000 μmol/L |
|---|---|
| Xanthomonas oryzae | 99.24 |
| Xanthomonas axonopodis | 97.39 |
| Xanthomonas campestris | 99.03 |
| Xanthomonas oryzae (pv) | 99.58 |
This suggests a potential for similar antibacterial efficacy in the compound under discussion.
Case Studies
- Antibacterial Efficacy : A study on related compounds highlighted their significant antibacterial properties against agricultural pathogens, suggesting that modifications in the allyloxy and benzoyl groups could enhance efficacy against resistant strains .
- Cytotoxic Activity : Research into pyrrolidine derivatives indicated that compounds with similar structures could effectively inhibit cancer cell proliferation in vitro. Further studies are needed to evaluate the specific effects of this compound on cancer cell lines.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
The synthesis typically involves base-assisted cyclization of pre-functionalized precursors. Key steps include:
- Cyclization : Using NaOH or similar bases in polar solvents (e.g., ethanol) under reflux conditions .
- Purification : Column chromatography (gradient elution with ethyl acetate/PE) or recrystallization from ethanol/MeOH to achieve >90% purity .
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1.0–1.4 equivalents of chloranil) and reaction times (25–30 hours) . Reported yields range from 44% to 86% depending on substituents .
Q. How is structural confirmation achieved for this compound?
A multi-technique approach is critical:
- 1H/13C NMR : Assign peaks for allyloxy (δ 4.5–5.3 ppm), dimethylamino (δ 2.2–2.5 ppm), and hydroxy protons (broad singlet near δ 10–12 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <3 ppm error .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O–H stretch at ~3200 cm⁻¹) .
Advanced Research Questions
Q. How do substituent variations on the benzoyl or pyrrolone moieties influence bioactivity or reactivity?
- Electron-withdrawing groups (e.g., Cl, CF₃) on the benzoyl ring enhance electrophilicity, improving binding to enzymatic targets .
- Allyloxy vs. alkoxy chains : Allyloxy groups increase steric bulk, reducing solubility but enhancing metabolic stability .
- Dimethylaminoethyl substitution : Modulates logP values, impacting blood-brain barrier permeability . SAR studies recommend comparing analogs like 5-(4-chlorophenyl) derivatives (IC₅₀: 0.8–2.3 µM in kinase assays) .
Q. What strategies resolve discrepancies in spectroscopic data during characterization?
- Contradiction analysis : Compare NMR data with structurally similar compounds (e.g., 15a vs. 15k in ).
- Dynamic effects : Use variable-temperature NMR to resolve overlapping signals from rotameric forms .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., allyloxy positioning) .
Q. What computational methods predict this compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., MAPK or CDK families) with ∆G < -8 kcal/mol .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å) .
- QSAR models : Corporate Hammett constants (σ) of substituents to predict IC₅₀ trends .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final cyclization step?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent optimization : Replace xylene with DMF for better solubility of intermediates .
- Microwave-assisted synthesis : Reduce reaction times from 30 hours to <2 hours .
Q. What analytical techniques differentiate polymorphic forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
